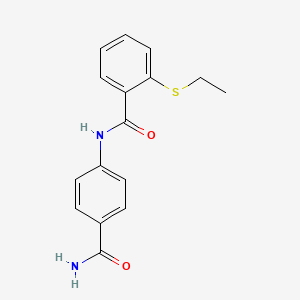
N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a carbamoylphenyl group and an ethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under acidic conditions.
Introduction of the Carbamoylphenyl Group: The carbamoylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable carbamoyl chloride reacts with the benzamide core.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be added through a thiolation reaction, where an ethylthiol reacts with the benzamide core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
科学的研究の応用
N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamoylphenyl group may interact with specific amino acid residues in proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
N-(4-carbamoylphenyl)benzamide: Lacks the ethylsulfanyl group, which may result in different biological activities.
2-(ethylsulfanyl)benzamide: Lacks the carbamoylphenyl group, which may affect its interaction with molecular targets.
N-(4-carbamoylphenyl)-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide is unique due to the presence of both the carbamoylphenyl and ethylsulfanyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
N-(4-carbamoylphenyl)-2-ethylsulfanylbenzamide |
InChI |
InChI=1S/C16H16N2O2S/c1-2-21-14-6-4-3-5-13(14)16(20)18-12-9-7-11(8-10-12)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20) |
InChIキー |
GQZKQRQNBWONIL-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B14959495.png)
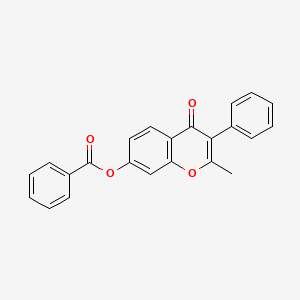
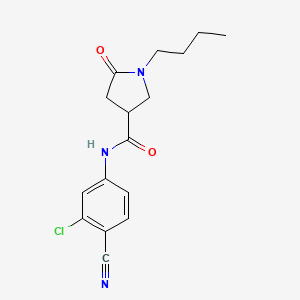
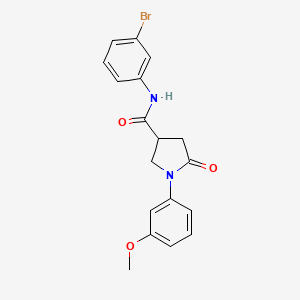
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B14959525.png)
![1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B14959533.png)
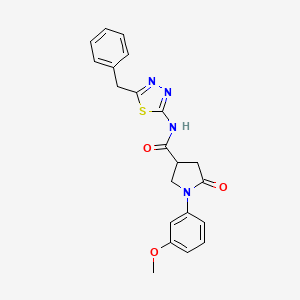
![N-(4-bromo-2-methylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959540.png)
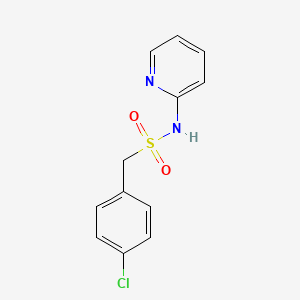
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B14959550.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B14959555.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14959560.png)
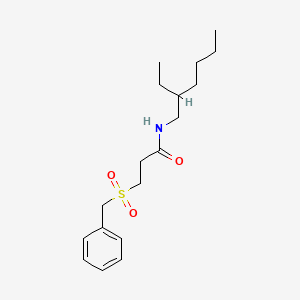
![1-butyl-N-{4-[(2,3-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959567.png)
